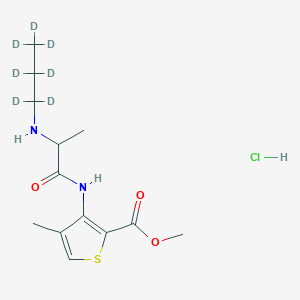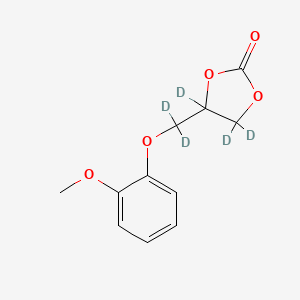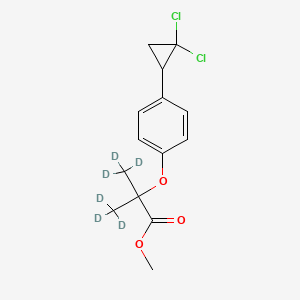
Ciprofibrate methyl ester-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ciprofibrate methyl ester-d6 is a deuterated form of ciprofibrate methyl ester, which is a hypolipemic agent structurally related to clofibrate. This compound is primarily used as an internal standard for the quantification of ciprofibrate in various analytical applications, particularly in mass spectrometry . The deuterium labeling (d6) enhances the accuracy and precision of analytical measurements by providing a stable isotopic reference.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ciprofibrate methyl ester-d6 involves several key steps:
Alcoholysis: The starting material, acetic acid-4-(2,2-dichlorocyclopropyl) phenyl ester, undergoes alcoholysis to form an intermediate.
Alkylation: The intermediate is then subjected to alkylation to introduce the necessary functional groups.
Alkaline Hydrolysis: Finally, the product is obtained through alkaline hydrolysis.
Industrial Production Methods: In industrial settings, continuous flow chemistry is often employed for the synthesis of this compound. This method offers improved heat and mass transfer, scalability, and safety. The continuous flow approach allows for the efficient production of the compound with high productivity and minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Ciprofibrate methyl ester-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Ciprofibrate methyl ester-d6 has a wide range of applications in scientific research:
Mécanisme D'action
Ciprofibrate methyl ester-d6 exerts its effects primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα). This receptor plays a crucial role in regulating lipid metabolism, including the breakdown of fatty acids and the reduction of triglyceride levels . By activating PPARα, this compound enhances the expression of genes involved in lipid metabolism, leading to improved lipid profiles and reduced risk of cardiovascular diseases .
Comparaison Avec Des Composés Similaires
Clofibrate: Another hypolipemic agent structurally related to ciprofibrate.
Fenofibrate: A widely used lipid-lowering agent with a similar mechanism of action.
Gemfibrozil: Another fibrate class drug used to treat hyperlipidemia.
Comparison: Ciprofibrate methyl ester-d6 is unique due to its deuterium labeling, which provides enhanced stability and accuracy in analytical applications. Compared to clofibrate and fenofibrate, this compound offers improved analytical performance as an internal standard. Additionally, its specific activation of PPARα makes it a valuable tool in research focused on lipid metabolism and related disorders .
Propriétés
Formule moléculaire |
C14H16Cl2O3 |
|---|---|
Poids moléculaire |
309.2 g/mol |
Nom IUPAC |
methyl 3,3,3-trideuterio-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C14H16Cl2O3/c1-13(2,12(17)18-3)19-10-6-4-9(5-7-10)11-8-14(11,15)16/h4-7,11H,8H2,1-3H3/i1D3,2D3 |
Clé InChI |
QKMIJFOKKANKAZ-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C(=O)OC)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C2CC2(Cl)Cl |
SMILES canonique |
CC(C)(C(=O)OC)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


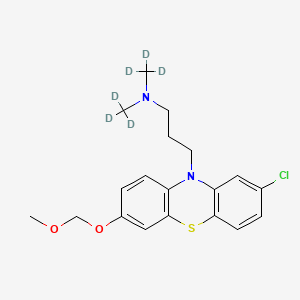


![2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide](/img/structure/B15144777.png)

![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)

![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)
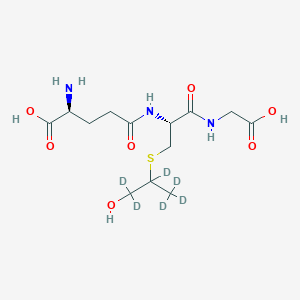
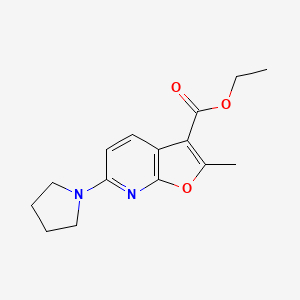
![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)
